Rhenium(VII) oxide

説明

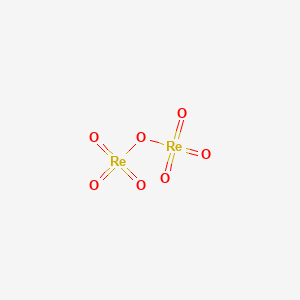

Structure

2D Structure

特性

IUPAC Name |

trioxo(trioxorheniooxy)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOSNNAAHDRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Re](=O)(=O)O[Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re2O7, O7Re2 | |

| Record name | Rhenium(VII) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(VII)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894901 | |

| Record name | Dirhenium heptaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Canary yellow solid; Highly deliquescent; [Merck Index] Yellow or greenish-yellow powder; [MSDSonline] | |

| Record name | Rhenium heptoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-68-7 | |

| Record name | Rhenium heptoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (Re2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dirhenium heptaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhenium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHENIUM HEPTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ421156F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Methodologies for Rhenium Vii Oxide and Its Derivatives

Conventional Oxidative Synthesis of Rhenium(VII) Oxide

This compound (Re₂O₇) is primarily synthesized through the oxidation of rhenium metal or its lower oxides. This process is a cornerstone of rhenium chemistry, providing the precursor for a vast array of rhenium compounds and catalysts.

High-Temperature Atmospheric Oxidation of Rhenium Metal and Lower Rhenium Oxides

The most common method for producing this compound involves the direct oxidation of metallic rhenium in the presence of air or oxygen at elevated temperatures. wikipedia.org This reaction is typically carried out in a temperature range of 500 to 700 °C. wikipedia.org The high temperatures provide the necessary activation energy for the oxidation process, leading to the formation of the volatile, yellowish solid Re₂O₇. wikipedia.org

Similarly, lower rhenium oxides, such as rhenium dioxide (ReO₂) and rhenium trioxide (ReO₃), can also be oxidized to form this compound. This occurs through further reaction with oxygen at high temperatures. The oxidation process involves a series of thermodynamically stable volatile rhenium oxides, with Re₂O₇ being the most stable and principal product under these conditions. researchgate.net

The kinetics of rhenium oxidation have been a subject of extensive study. Research indicates that at lower temperatures, around 600-800°C, the rate of reaction is controlled by the chemical reaction at the surface of the rhenium metal. researchgate.netnasa.gov As the temperature increases, the rate-limiting step transitions to the gas-phase diffusion of oxygen to the rhenium surface. researchgate.netnasa.gov The oxidation process often exhibits linear weight-loss kinetics, indicative of the formation of volatile oxide species that sublime from the surface. researchgate.net

2 Re(s) + 7/2 O₂(g) → Re₂O₇(g) researchgate.net

It is important to note that other volatile rhenium oxides, such as ReO₃(g), can also form during this process. researchgate.net The specific conditions, including temperature, oxygen partial pressure, and gas flow rates, can influence the relative proportions of the different oxide species produced. researchgate.netnasa.gov

Preparation of Supported and Thin Film this compound Materials

Beyond its bulk synthesis, the preparation of this compound as supported materials and thin films is crucial for its application in catalysis and electronics. These methods focus on controlling the dispersion and morphology of the oxide on various substrates.

Deposition and Immobilization on Solid Supports (e.g., Alumina (B75360), Silica)

Supported this compound catalysts are widely used in various organic reactions. The most common supports are high-surface-area materials like alumina (Al₂O₃) and silica (B1680970) (SiO₂). mdpi.com The preparation of these materials typically involves the impregnation of the support with a solution containing a rhenium precursor, followed by thermal treatment.

Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) and perrhenic acid (HReO₄) are common precursors used for this purpose. mdpi.com The support material is soaked in a solution of the precursor, and the solvent is subsequently evaporated. The impregnated support is then calcined in air at elevated temperatures. During calcination, the precursor decomposes and the rhenium is oxidized to form this compound, which becomes dispersed on the surface of the support. mdpi.com

The interaction between the this compound and the support material is a critical factor determining the catalytic activity. For instance, on alumina, the Re₂O₇ can interact strongly with the surface, leading to a highly dispersed and catalytically active species. mdpi.com The nature of the support can influence the structure and reactivity of the supported rhenium oxide species.

Thin Film Fabrication Techniques for Rhenium Oxides

The fabrication of thin films of rhenium oxides is essential for their potential use in electronic and optical devices. Several techniques have been developed to deposit thin films with controlled thickness and properties.

Thermal Evaporation Methodologies

Thermal evaporation is a physical vapor deposition technique used to produce thin films of rhenium oxides. In this method, a rhenium source material is heated in a high-vacuum chamber until it evaporates. The vaporized material then travels and condenses onto a substrate, forming a thin film. The thickness and properties of the film can be controlled by adjusting parameters such as the source temperature, deposition rate, and substrate temperature.

Reactive Magnetron Sputtering for Mixed-Valent Films

Reactive magnetron sputtering is another versatile technique for depositing rhenium oxide thin films. In this process, a rhenium target is bombarded with energetic ions (usually argon) in a vacuum chamber. This causes atoms to be ejected from the target, which then deposit onto a substrate. To form an oxide film, a reactive gas, such as oxygen, is introduced into the chamber along with the sputtering gas.

By carefully controlling the ratio of argon to oxygen, it is possible to deposit films with different stoichiometries and mixed-valent states of rhenium. This allows for the tuning of the film's electrical and optical properties. For example, by varying the oxygen partial pressure, one can produce films ranging from metallic-like lower oxides to the more insulating this compound.

Derivatization and Precursor Synthesis from this compound

This compound is the primary starting material for the synthesis of virtually all other rhenium compounds. wikipedia.org It serves as a crucial precursor for producing perrhenic acid, perrhenate salts, and various organothis compound complexes. wikipedia.orgthieme-connect.de

This compound (Re₂O₇) readily dissolves in water to form perrhenic acid. wikipedia.org The solid hydrated form of perrhenic acid has the formula Re₂O₇(H₂O)₂. wikipedia.orgchemeurope.com However, it is conventionally considered to have the formula HReO₄, which is the species that forms when Re₂O₇ sublimes in the presence of water vapor. wikipedia.orgchemeurope.com For most applications, perrhenic acid and this compound are used interchangeably. wikipedia.orgchemeurope.com

The reaction is a straightforward hydrolysis: Re₂O₇ + H₂O → 2 HReO₄

Perrhenic acid is a strong acid and features rhenium in the +7 oxidation state. wikipedia.org It can be neutralized by a base to form perrhenate salts. wikipedia.org For example, reacting perrhenic acid with a metal hydroxide, carbonate, or oxide will yield the corresponding metal perrhenate salt and water. mdpi.com A wide variety of perrhenate salts have been synthesized, including those with alkali metals, alkaline earth metals, and transition metals like copper, nickel, and cobalt. mdpi.comresearchgate.net The general neutralization reaction is: HReO₄ + MOH → MReO₄ + H₂O (where M is a monovalent cation)

These salts can also be prepared by oxidizing rhenium compounds with nitric acid and then neutralizing the resulting perrhenic acid. wikipedia.org Perrhenate salts, such as ammonium perrhenate (NH₄ReO₄) and aluminum perrhenate (Al(ReO₄)₃), are themselves important precursors for creating heterogeneous catalysts. mdpi.com

This compound is a key starting material for high-oxidation-state organorhenium chemistry. thieme-connect.de The most prominent example is the synthesis of Methyltrioxorhenium(VII) (MTO, CH₃ReO₃), a versatile catalyst for various organic transformations. thieme-connect.deresearchgate.net

A common and direct method for synthesizing MTO is the reaction of this compound with a non-reducing alkylating agent, such as tetramethyltin (B1198279) (Sn(CH₃)₄). wikipedia.orgwikipedia.org

The reaction proceeds as follows: Re₂O₇ + Sn(CH₃)₄ → CH₃ReO₃ + (CH₃)₃SnOReO₃

In this reaction, one of the rhenium centers in Re₂O₇ is alkylated to form the desired MTO product, while the other half of the rhenium is converted into a trialkylstannyl perrhenate byproduct. wikipedia.orggoogle.com This limits the theoretical yield based on rhenium to 50%. google.com The reaction is typically carried out in a solvent, and analogous alkyl and aryl derivatives can be synthesized using corresponding organotin reagents. wikipedia.org MTO is a volatile, colorless solid that is commercially available. wikipedia.org

Theoretical and Computational Investigations of Rhenium Vii Oxide Systems

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations have been instrumental in understanding the charge distribution and frontier molecular orbitals (FMOs) of rhenium oxides.

Computational studies on isolated M₂O₇ (M = Mn, Tc, Re) molecules have shown that the metal-oxygen-metal bond angle increases with the atomic number. For Re₂O₇, a linear structure is preferred. Analysis using Natural Bond Orbital (NBO) and localized orbital bonding indicates the presence of a three-center covalent bond between the rhenium atoms and the bridging oxygen. The increasing ionic character of the bonds favors larger bond angles. researchgate.net

The concept of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. sapub.org For rhenium(VII) oxide and its derivatives, DFT calculations reveal how modifications to the molecular structure affect the HOMO-LUMO energy gap. For instance, increasing the conjugation in ligands attached to a rhenium center can reduce the HOMO-LUMO gap, leading to a red-shift in the absorption wavelength. acs.orgresearchgate.net The introduction of electron-withdrawing substituents generally stabilizes the LUMO, while electron-donating groups primarily raise the energy of the HOMO. acs.orgresearchgate.net In the context of Re₂O₇, the d⁰ electronic configuration of Rhenium(VII) suggests it can act as a suitable semiconductor and a promising photocatalyst. researchgate.net

The table below summarizes the impact of different factors on the frontier molecular orbitals of rhenium complexes as determined by DFT studies.

| Factor | Effect on HOMO | Effect on LUMO | Impact on HOMO-LUMO Gap |

| Increased Ligand Conjugation | - | - | Reduced |

| Electron-Withdrawing Substituents | Minor Effect | Stabilized (Lower Energy) | Reduced |

| Electron-Donating Substituents | Destabilized (Higher Energy) | Minor Effect | Reduced |

This table provides a generalized summary of trends observed in DFT studies of rhenium complexes.

Computational methods, particularly DFT, have been employed to unravel the mechanisms of ligand exchange reactions on metal centers, which are fundamental to many catalytic cycles. While specific studies focusing solely on the ligand exchange dynamics of Re₂O₇ are not abundant in the provided search results, the principles can be inferred from related systems. For instance, DFT calculations on thiolate-for-thiolate ligand exchange on gold nanoclusters have successfully postulated mechanistic pathways. science.gov These studies often model the approach of an incoming ligand and the departure of a leaving group, identifying transition states and calculating activation barriers to determine the most likely mechanism (e.g., associative vs. dissociative). science.gov For rhenium-catalyzed reactions, computational studies have been used to understand the energetics of bond strengths, such as the Re=S and Re=O bonds, which can contradict predictions based solely on thermodynamics and highlight kinetic preferences for certain pathways. iastate.edu

Density Functional Theory (DFT) Studies on Charge Distribution and Frontier Molecular Orbitals

Simulation of this compound Interactions with Substrates and Supports

The interaction between a metal catalyst and its oxide support can significantly influence the catalyst's activity, selectivity, and stability. rsc.orgrsc.org These metal-support interactions (MSIs) can alter the electronic and geometric properties of the metal species. rsc.orgrsc.org

Computational modeling is a key tool for understanding MSIs in supported rhenium oxide catalysts. rsc.org DFT calculations can be used to investigate the adsorption behavior of catalytic intermediates at the interface between the metal and the oxide support. acs.org These models can reveal how the support modifies the electronic structure of the rhenium species through effects like charge transfer. rsc.orgacs.org For example, studies on various oxide supports (e.g., TiO₂, SiO₂, Al₂O₃, MgO) have shown that the reducibility of supported rhenium species is strongly dependent on the support material. rsc.org The support can either strengthen or weaken the adsorption of intermediates at the metal-oxide boundary, which can lead to departures from the linear scaling relations often observed on pure metal surfaces. acs.org This highlights the importance of considering the bifunctional nature of supported catalysts in computational screening. acs.org

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states. nih.gov This approach has been applied to various reactions involving rhenium oxides.

For example, in the oxidation of ethylene (B1197577) by rhenium-oxo complexes of the type LReO₃, DFT studies at the B3LYP/LACVP* level of theory have been used to compute activation barriers and reaction energies for different pathways. researchgate.net These calculations showed that a concerted [3+2] addition pathway is generally favored over a [2+2] addition pathway on the singlet potential energy surface. researchgate.net In the context of methanol (B129727) carbonylation on dispersed ReOₓ/SiO₂ catalysts, DFT calculations were used to investigate the reaction mechanisms on monopodal -ORe(=O)₃ sites. chemrxiv.org These studies found that the reduction of the dispersed Re(VII) oxide by CO is a crucial step for catalyst activation and that C-C coupling is favorable on both Re(V) and Re(III) complexes. chemrxiv.org Computational studies are also essential for understanding deoxydehydration (DODH) reactions catalyzed by rhenium compounds, indicating that proton shuttling between ion pairs is intrinsic to the mechanism. researchgate.net

The table below presents a selection of activation barriers for the formation of a dioxylate intermediate in the reaction of LReO₃ with ethylene, as calculated by DFT. researchgate.net

| Ligand (L) | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |

| O⁻ | 23.3 | -44.5 |

| CH₃ | 21.0 | -50.1 |

| NPH₃ | 19.3 | -42.9 |

| CH₃O⁻ | 16.9 | -39.9 |

| Cl⁻ | 16.2 | -37.8 |

| Cp | 11.2 | -32.6 |

Data sourced from a DFT study on the mechanisms of ethylene oxidation by LReO₃ complexes. researchgate.net

Modeling of Metal-Support Interactions (MSIs)

Thermodynamic and Kinetic Modeling of this compound Transformations

Thermodynamic and kinetic modeling are essential for predicting the feasibility and rate of chemical transformations involving rhenium oxides under various conditions. mdpi.comresearchgate.netosti.gov

Thermodynamic modeling can determine the equilibrium composition of a reaction mixture at different temperatures and pressures. mdpi.comresearchgate.net For instance, in the context of producing metallic rhenium through the reduction of ammonium (B1175870) perrhenate (B82622), thermodynamic calculations have shown that a reducing atmosphere favors the formation of metallic rhenium as the primary product, whereas oxidizing conditions favor the formation of rhenium dioxide (ReO₂). mdpi.comresearchgate.net These models help in optimizing process conditions, such as the fuel-to-oxidizer ratio in solution combustion synthesis, to achieve the desired product. mdpi.comresearchgate.net

Analysis of Reduction Pathways and Oxidation State Evolution

Computational studies have significantly contributed to understanding the reduction of this compound, a process that is fundamental to its role in catalysis and materials science. The reduction from the +7 oxidation state does not occur in a single step but proceeds through a series of intermediates with lower oxidation states.

The stepwise reduction of Re₂O₇ typically involves the formation of other stable rhenium oxides. Thermodynamic and kinetic studies have shown that under reducing conditions, such as in a hydrogen atmosphere or in the presence of organic reducing agents, Re₂O₇ is sequentially reduced. mdpi.com The process generally follows the pathway:

Re₂O₇ (Re⁷⁺) → ReO₃ (Re⁶⁺) → ReO₂ (Re⁴⁺) → Re (Re⁰) mdpi.com

Kinetic analysis of the thermal decomposition and reduction of ammonium perrhenate, a precursor to Re₂O₇, has revealed that the process involves a multi-stage reaction with the stepwise reduction of rhenium. mdpi.com For instance, in the production of rhenium metal powder via solution combustion synthesis, kinetic studies have identified the formation of intermediate oxides like ReO₃ and ReO₂. mdpi.com The activation energy for the decomposition of ammonium perrhenate to rhenium trioxide has been determined to be positive, while the formation of rhenium dioxide is associated with a negative activation energy. mdpi.com

The reducibility of rhenium species, and thus the evolution of their oxidation state, is strongly dependent on the nature of the oxide support material. rsc.org Experimental and computational investigations on supported rhenium catalysts (e.g., on TiO₂, SiO₂, Al₂O₃, MgO, and ZrO₂) have shown that the temperature at which the reduction of Re⁷⁺ begins can vary significantly. rsc.org X-ray Absorption Near Edge Structure (XANES) analysis, coupled with computational models, has revealed that for most supports, the valency of the Re species starts to decrease upon H₂ reduction in the range of 200–400 °C. rsc.org However, for a support like MgO, this reduction occurs at much higher temperatures, above 500 °C, indicating a stronger metal-support interaction that stabilizes the higher oxidation state. rsc.org

Theoretical calculations have also been used to investigate the structure of Re₂O₇ itself. While older studies suggested a bent Re-O-Re bridge, more recent DFT calculations have indicated a nearly linear structure in the ground state. tum.de Understanding the precise geometry is crucial for accurately modeling its reactions.

The following table summarizes the key rhenium oxides involved in the reduction pathway of this compound:

| Compound Name | Oxidation State of Re | Role in Reduction Pathway |

| This compound | +7 | Starting material |

| Rhenium(VI) oxide | +6 | Intermediate |

| Rhenium(IV) oxide | +4 | Intermediate |

| Rhenium | 0 | Final product |

Kinetic Studies of Surface Reactions and Catalytic Cycles

Computational methods have been instrumental in mapping out the catalytic cycles of reactions where this compound acts as a catalyst or precatalyst. These studies provide detailed energy profiles of reaction pathways, identify rate-determining steps, and explain the observed reactivity and selectivity.

Dehydration Reactions:

Re₂O₇ is an effective catalyst for the dehydration of alcohols to form olefins. uu.nl Theoretical studies, often using methyltrioxorhenium (MTO) as a model for the active sites, have shed light on the reaction mechanism. uu.nl The catalytic cycle is proposed to involve the formation of a rhenium-alkoxide intermediate. The subsequent elimination of the olefin can proceed through either a concerted or an ionic pathway, with the preferred route depending on the structure of the alcohol substrate. uu.nl For example, primary aliphatic alcohols tend to favor a concerted mechanism, whereas alcohols that can form stable carbocations, such as aromatic alcohols, are more likely to proceed via an ionic pathway. uu.nl It has also been noted that water and oxygen can be essential components in these catalytic systems, with water potentially facilitating proton transfer steps. uu.nl

Oxygen Atom Transfer (OAT) Reactions:

Rhenium complexes derived from Re₂O₇ are active catalysts for oxygen atom transfer reactions, such as the deoxygenation of pyridine (B92270) N-oxides. Kinetic and computational studies on related oxorhenium(V) systems have provided insights that are relevant to the behavior of Re(VII) species. researchgate.net For instance, in the deoxygenation of pyridine oxide catalyzed by an oxorhenium(V) dimer, the rate law was found to be first order in both the rhenium complex and the pyridine N-oxide, and zero order in the oxygen acceptor (triphenylarsine). researchgate.net DFT calculations supported the experimental findings, indicating that the release of the deoxygenated product (pyridine) is the rate-determining step. researchgate.net Computational studies on the bond strengths in rhenium-oxo species have shown that the Re(V)=E bond (E=O, S) is stronger than the Re(VII)=E bond, which is consistent with dioxorhenium(VII) species being key intermediates in OAT reactions. iastate.edu

Olefin Metathesis:

Re₂O₇, particularly when supported on alumina (B75360) (Al₂O₃), is a well-known catalyst for olefin metathesis. slu.se While the exact nature of the active species is complex and has been a subject of debate, it is widely accepted that surface-bound rhenium-oxo species are involved. Computational studies have helped to elucidate the mechanism, which is believed to proceed via a pseudo-Wittig pathway involving a metallacyclobutane intermediate. The interaction of Re₂O₇ with the support material is crucial for generating the catalytically active sites. wiley-vch.de

Hydrosilylation Reactions:

Re₂O₇ has also been used as a catalyst for the hydrosilylation of carbonyl compounds. mdpi.com A proposed mechanism for the reaction catalyzed by high-valent mono-oxo-rhenium(V) complexes, which can be formed from Re₂O₇ precursors, involves the formation of a rhenium-hydride intermediate. mdpi.com Theoretical investigations have explored different potential pathways, including an ionic Sₙ2-Si outer-sphere mechanism. mdpi.com

The following table presents a selection of kinetic data for reactions catalyzed by rhenium complexes, illustrating the type of information obtained from these studies:

| Reaction | Catalyst System | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal K⁻¹ mol⁻¹) | Rate Determining Step |

| Deoxygenation of Pyridine N-oxide | {MeReVO(pdt)}₂ | 12.2 ± 1.0 | -7.9 ± 3.24 | Nitro-pyridine release |

| Oxygen Atom Transfer | MeReO(mtp)PPh₃ | 16.7 ± 0.9 | 6.6 ± 3.1 | Nitro-pyridine release |

Data adapted from related rhenium(V) systems which provide mechanistic insights applicable to Re(VII) catalysis. researchgate.net

Advanced Characterization of Rhenium Vii Oxide and Its Active Species

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, provides invaluable insights into the molecular structure and bonding within Rhenium(VII) oxide and its derivatives. These techniques are particularly powerful for in-situ monitoring and distinguishing between different rhenium oxide species. rsc.orgresearchgate.net

Raman spectroscopy is a potent tool for the in-situ characterization of rhenium oxide species, especially when supported on various materials. rsc.orgresearchgate.netwpmucdn.com The technique allows for the monitoring of structural changes under different environmental conditions, such as hydration or during catalytic reactions. synchrotron-soleil.fr

The Raman spectrum of crystalline Re₂O₇ is complex due to its polymeric nature in the solid state, which consists of interconnected ReO₆ octahedra and ReO₄ tetrahedra. synchrotron-soleil.frresearchgate.net However, upon transitioning to the gaseous or liquid state, the spectrum simplifies, indicating the presence of monomeric species. researchgate.net When supported on materials like alumina (B75360) (Al₂O₃) or zirconia (ZrO₂), rhenium oxide can exist as various surface species. rsc.orgwpmucdn.com In-situ Raman studies, often coupled with isotopic labeling (e.g., ¹⁸O/¹⁶O exchange), have been crucial in identifying and differentiating these species. rsc.orgresearchgate.netwpmucdn.com

For instance, on a zirconia support, three distinct Re(VII) oxide species have been identified under oxidative dehydration conditions:

Species I: A mono-oxo terminated species with the structure O=Re(–O–Zr), characterized by a Re=O stretching mode between 993 and 1005 cm⁻¹. researchgate.net

Species IIa: A di-oxo terminated species, (O=)₂Re(–O–Zr), with a symmetric stretching mode at 987–998 cm⁻¹. researchgate.net

Species IIb: Another di-oxo terminated species, (O=)₂Re(–O–Zr)₂. researchgate.net

The relative abundance of these species can be monitored in-situ as a function of temperature and surface coverage. rsc.org Similarly, on alumina supports, in-situ Raman spectroscopy has revealed the presence of at least two different dehydrated surface rhenia species, with their prevalence depending on the rhenia loading. wpmucdn.com The sharpness of Raman bands makes it a preferred method over IR spectroscopy for monitoring these surface ReOₓ species on alumina. wpmucdn.com

Table 1: Raman Spectroscopic Data for this compound Species on Zirconia Support

| Species Type | Termination | Characteristic Re=O Raman Shift (cm⁻¹) |

| Species I | Mono-oxo | 993 - 1005 |

| Species IIa | Di-oxo | 987 - 998 |

This table summarizes the different Re(VII) oxide species identified on a zirconia support using in-situ Raman spectroscopy under oxidative dehydration conditions, as reported in the literature. researchgate.net

Infrared (IR) spectroscopy complements Raman spectroscopy by providing detailed information about the vibrational modes of metal-oxygen bonds in this compound. osti.govlehigh.edu The technique is particularly sensitive to the coordination environment of the rhenium atoms.

For supported this compound catalysts, in-situ IR spectroscopy can identify the nature of the surface species. lehigh.edu The terminal Re=O stretching vibrations typically appear in the 940–1010 cm⁻¹ region. rsc.org The presence of IR bands in this region for supported rhenium oxide suggests the existence of tetrahedrally coordinated Re-compounds. osti.gov Specifically, the observation of active IR bands around 1014 cm⁻¹ and 1006 cm⁻¹ for Re₂O₇ on alumina supports points to the presence of two distinct surface rhenium oxide species. lehigh.edu These are believed to be isolated and four-fold coordinated, possessing three terminal Re=O bonds and one bridging Re-O-support bond. lehigh.edu

Furthermore, in-situ IR spectroscopy can probe the interaction of this compound with the support material by monitoring the surface hydroxyl groups of the support. wpmucdn.comlehigh.edu The consumption of different surface hydroxyls on alumina as a function of rhenia coverage indicates that various anchoring sites are utilized, explaining the formation of multiple surface ReOₓ species. wpmucdn.com

Table 2: Infrared Spectroscopic Data for Supported this compound

| Support | Re=O Vibrational Frequency (cm⁻¹) | Interpretation |

| Alumina (Al₂O₃) | 1014 and 1006 | Two distinct, isolated, four-fold coordinated surface rhenium oxide species. lehigh.edu |

| Titania (TiO₂) | Similar to Al₂O₃ | The same two surface rhenium oxide species are present as on alumina. lehigh.edu |

This table presents the characteristic IR vibrational frequencies for Re=O bonds in this compound supported on different materials, as identified in research studies.

Raman Spectroscopy for In-Situ Monitoring and Species Discrimination

X-ray Based Spectroscopic and Diffraction Methods

X-ray-based techniques are indispensable for a comprehensive understanding of the electronic structure, elemental composition, and crystalline phases of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. mpg.denih.gov For this compound, XPS is used to determine the Re oxidation state, assess the dispersion of rhenium on a support, and analyze the surface chemistry. lehigh.eduosti.gov

The Re 4f core-level spectrum is characteristic of the rhenium oxidation state. For Re₂O₇, the Re 4f₇/₂ peak is typically observed at a binding energy of around 46.8 eV. harwellxps.guru The presence of rhenium in the +7 oxidation state is a key identifier for this compound. cardiff.ac.uk XPS studies have shown that on supports like γ-alumina, a strong interaction can occur, leading to good dispersion of the rhenium oxide species. lehigh.eduosti.gov The technique can also detect the presence of different rhenium oxide species on a surface, such as a mixture of ReO₂, ReO₃, and Re₂O₇. harwellxps.guru

Table 3: Representative Re 4f₇/₂ Binding Energies for Different Rhenium Species

| Rhenium Species | Re 4f₇/₂ Binding Energy (eV) | Reference |

| Re Metal | 40.4 | harwellxps.guru |

| ReO₂ | 43.0 | harwellxps.guru |

| ReO₃ | 44.2 | harwellxps.guru |

| Re₂O₇ | 46.8 | harwellxps.guru |

| NH₄ReO₄ | 46.3 | harwellxps.guru |

This table provides a summary of typical Re 4f₇/₂ binding energies obtained from XPS analysis for various rhenium compounds, which are used to identify the oxidation state of rhenium.

Conventional XPS is performed under ultra-high vacuum (UHV) conditions, which may not represent the state of a catalyst during a reaction. Near-Ambient-Pressure XPS (NAP-XPS) overcomes this "pressure gap" by allowing analysis of samples in the presence of gases at pressures up to the millibar range. mpg.deresearchgate.netresearchgate.net This enables operando studies, where the catalyst's surface chemistry is monitored in real-time under reaction conditions. mdpi.com

NAP-XPS studies on rhenium catalysts have provided significant insights into the identity of active species during catalytic processes like ethylene (B1197577) partial oxidation. mpg.deresearchgate.net For instance, in an oxidizing environment, a film of Re₂O₇ can form on a rhenium metal surface, with underlying sub-oxides. mpg.de During a reaction, however, the active surface may consist of different, less-oxidized rhenium species. mpg.de The development of NAP-XPS has been crucial for investigating the dynamic nature of catalyst surfaces and understanding reaction mechanisms at a fundamental level. researchgate.netmdpi.com

A noteworthy aspect of XPS analysis of certain metal oxides, including Rhenium(VII) compounds, is the potential for photoreduction induced by the X-ray beam. cardiff.ac.ukresearchgate.net This phenomenon has been identified for Re⁷⁺ species, where a time-dependent reduction to lower oxidation states (e.g., Re⁶⁺ and Re⁴⁺) can occur during the measurement. cardiff.ac.uk

This X-ray-induced reduction is an important consideration when interpreting XPS data for this compound. harwellxps.guru The rate of photoreduction can be influenced by factors such as the chemical environment of the rhenium ions and the particle size. researchgate.net For example, supported nanoparticulate rhenium oxide may exhibit a more pronounced reduction compared to bulk materials. cardiff.ac.ukresearchgate.net Understanding and accounting for this photoreduction is essential for the accurate determination of the pristine oxidation state of rhenium in a sample. harwellxps.guru The decomposition pathway often involves the formation of stable binary rhenium oxides like ReO₃ and ReO₂. cardiff.ac.uk

Near-Ambient-Pressure XPS (NAP-XPS) for Operando Catalytic Studies

X-ray Absorption Near-Edge Structure (XANES) for Local Coordination and Valency Determination

X-ray Absorption Near-Edge Structure (XANES) is a powerful element-specific technique used to probe the electronic structure and local geometry of an absorbing atom. thermofisher.comarxiv.org The technique is highly sensitive to the formal oxidation state and coordination environment. arxiv.orgtubitak.gov.trwikipedia.org For rhenium compounds, a global shift of the XANES spectra toward higher energy is observed as the oxidation state increases. researchgate.net This is because the core level electrons become more tightly bound, requiring higher energy for excitation. researchgate.net

Studies utilizing both the Re L1 and L3 absorption edges provide a comprehensive understanding of both the oxidation state and the local symmetry of rhenium species. taylorfrancis.comusn.no The Re L3-edge XANES is particularly sensitive to the formal valence state, while the pre-edge features of the Re L1-edge provide insight into the local coordination geometry. researchgate.nettaylorfrancis.comusn.notsri.or.th For instance, in situ XANES studies performed on supported rhenium oxide catalysts under dehydrated conditions have confirmed that the rhenium species is present as Re(VII). nih.gov The high XANES edge position is indicative of the Re(VII) oxidation state, and strong pre-edge features at the Re L1-edge are characteristic of a tetrahedral ReO4 coordination. researchgate.net

In the case of bulk this compound (Re2O7), XANES analysis reflects a complex coordination environment, incorporating Re(VII) ions in both octahedral and tetrahedral coordinations with oxygen anions. tsri.or.th This detailed structural information is crucial for understanding the reactivity and catalytic properties of Re2O7 and its derivatives.

Extended X-ray Absorption Fine Structure (EXAFS) for Adsorption Mechanism Elucidation

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides critical information about the local atomic environment around a specific element, including bond distances, coordination numbers, and the identity of neighboring atoms. tubitak.gov.tr This technique is instrumental in elucidating the structure of non-crystalline materials and the nature of surface-adsorbed species, making it invaluable for studying catalysts. researchgate.netiitb.ac.in

EXAFS has been effectively employed to determine the structure of rhenium species in various catalytic systems. For instance, in studies of Re2O7 intercalated into graphite (B72142), EXAFS analysis of the Re LIII-edge revealed that the intercalated species is the tetrahedral perrhenate (B82622) ion (ReO4-). The analysis determined a Re-O bond length of 173.5 pm and a coordination number of four. nottingham.ac.uk

For heterogeneous catalysts, where this compound is grafted onto high-surface-area supports like alumina or silica-alumina, EXAFS is used to investigate the structure of the supported perrhenate and its interaction with the support. researchgate.net In studies focused on the environmental remediation of radioactive wastewater, EXAFS, in combination with other techniques, was used to understand the adsorption mechanism of Re(VII) (as a surrogate for Tc(VII)) onto graphene oxide-based composites. researchgate.net Furthermore, in detailed characterizations of reduced Re/alumina catalysts, a comprehensive EXAFS model was developed that accounted for a mixture of species, including unreduced Re(VII), metallic Re nanoclusters, and isolated Re adatoms, which helped identify the predominant adsorption sites on the support surface. wikipedia.org

X-ray Diffraction (XRD) for Structural and Crystallinity Characterization

X-ray Diffraction (XRD) is a fundamental technique for characterizing the structural properties of crystalline materials, including phase identification, determination of crystal structure, and assessment of crystallinity. Solid this compound is a crystalline material with an orthorhombic crystal structure (space group P212121) composed of alternating, corner-sharing ReO6 octahedra and ReO4 tetrahedra.

XRD is widely used to confirm the phase purity of Re2O7 and to study its behavior in various applications. In the fabrication of ReOx thin films, XRD analysis is crucial for identifying the crystalline phases present. These studies often show that as-deposited films can be X-ray amorphous, with distinct diffraction peaks corresponding to crystalline phases like Re2O7 or ReO2 appearing only after thermal annealing.

In materials science, XRD is used to detect the formation of new crystalline phases involving rhenium. For example, when Re2O7 is added to borosilicate glass melts for nuclear waste vitrification, XRD analysis of the cooled glass reveals the formation of crystalline alkali perrhenate inclusions, such as NaReO4 and KReO4, once the solubility limit of rhenium in the glass is exceeded. Similarly, in the electrodeposition of silver-rhenium coatings, XRD patterns show characteristic peaks for silver at low rhenium concentrations, but at higher concentrations, additional peaks appear that are attributed to rhenium oxides, indicating the co-deposition of these species.

Other Spectroscopic and Analytical Techniques

Ultraviolet Photoelectron Spectroscopy (UPS) for Work Function Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that utilizes low-energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.21 eV or He II at 40.82 eV), to probe the electronic states in the valence band region of a material. A primary application of UPS is the precise determination of a material's work function, which is achieved by measuring the kinetic energy of the secondary electron cutoff edge.

UPS studies have demonstrated that the work function of materials like graphene can be significantly modified by the deposition of a thin layer of this compound. Research shows that applying a Re2O7 layer can increase the work function of graphene from its intrinsic value of approximately 3.9–4.2 eV to as high as 5.4 eV. This substantial increase is attributed to an interfacial dipole created by electron transfer from the graphene to the more electronegative Re2O7 layer. UPS can also resolve features within the valence band, providing further insight into the electronic structure of the Re2O7/graphene heterostructure, where states originating from O 2p and mixed Re-O orbitals have been identified.

Table 1: Work Function of Graphene Modified by Rhenium Oxide (ReOx)

| Sample | Work Function (eV) | Reference |

|---|---|---|

| Pristine Graphene on Quartz | 3.9 | |

| Graphene on Quartz + 10 nm ReOx | 5.2 | |

| Pristine Graphene on Quartz | ~4.1 (calculated from pristine) | |

| Graphene + 0.2 nm Re2O7 | 4.7 | |

| Graphene + 5 nm Re2O7 | 5.3 | |

| Graphene + 50 nm Re2O7 | 5.4 |

Temperature Programmed Reduction (TPR) for Reducibility and Reduction Properties

Temperature Programmed Reduction (TPR) is a technique used to assess the reducibility of metal oxides by monitoring the consumption of a reducing gas, typically hydrogen, as the sample temperature is increased at a constant rate. The resulting profile of hydrogen consumption versus temperature provides a characteristic fingerprint of the reduction process, with peak maxima indicating the temperatures at which the rate of reduction is greatest.

For this compound, particularly when supported on a carrier material for catalytic applications, its reducibility is strongly influenced by the nature of the support. TPR studies have shown that the interaction between the rhenium oxide species and the support material dictates the temperature required for reduction. This is often linked to the strength of the bridging Re-O-support bond. For instance, the reduction temperature of supported rhenium oxide has been shown to increase in the order of ZrO2 < TiO2 < SiO2 < Al2O3 < MgO, indicating that ReOx on MgO is the most difficult to reduce. Rhenium oxide supported on titania is more easily reduced than when supported on alumina. In studies of bimetallic Pt-Re catalysts, TPR analysis shows that the rhenium oxide component is only partially reduced even at temperatures up to 400°C. For Re on an alumina support, the maximum rate of reduction is typically observed in the 300–400 °C range. wikipedia.org

Table 2: Comparative Reducibility of Supported Rhenium Oxide

| Support Material | Relative Reducibility | Observation | Reference |

|---|---|---|---|

| TiO2 | More Reducible | Lower reduction temperature than Al2O3. | |

| Al2O3 | Less Reducible | Higher reduction temperature than TiO2, SiO2, ZrO2. | |

| MgO | Least Reducible | Highest reduction temperature among common supports. |

High-Resolution Transmission Electron Microscopy (HR-TEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Nanomaterial Characterization

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials, making it indispensable for the characterization of nanoparticles. It can resolve individual atoms and crystal lattice fringes, providing detailed information on particle size, morphology, and crystallinity.

Coupled with HR-TEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample when excited by the electron beam, EDX can identify the elements present and map their distribution with high spatial resolution. taylorfrancis.com

The combined use of HR-TEM and EDX is crucial for characterizing nanomaterials containing this compound. In studies of rhenium oxide nanoparticles, TEM images reveal particle morphology, such as a spherical shape, and size distributions, which can range from 20 to 60 nm. HR-TEM images provide a closer look at the crystalline nature of these nanoparticles. Concurrently, EDX analysis confirms the elemental composition. For example, in one study, EDX spectra of Re/ReO3 nanoparticles confirmed that the primary element was rhenium (~86.8%), while also identifying minor impurities. In the development of novel catalysts, such as rhenium nanostructures supported on polymeric composites, EDX is used to verify the presence of rhenium, while HR-TEM is used to analyze the morphology of the nanostructures.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 62660 |

| Rhenium(VI) oxide | 83594 |

| Rhenium(IV) oxide | 83593 |

| Perrhenic acid | 62659 |

| Sodium perrhenate | 23670679 |

| Potassium perrhenate | 61559 |

| Alumina (Aluminum oxide) | 9989226 |

| Titania (Titanium dioxide) | 26042 |

| Silica (B1680970) (Silicon dioxide) | 24261 |

| Magnesium oxide | 14792 |

| Zirconium dioxide | 73997 |

| Graphene | 126505 |

| Water | 962 |

| Hydrogen | 783 |

Spectroscopic Ellipsometry for Thin Film Optical Constants and Thickness Measurement

Spectroscopic ellipsometry (SE) is a non-destructive and non-invasive optical technique utilized for the characterization of thin films. horiba.com It measures the change in the polarization state of light upon reflection from a sample surface. The measured parameters, psi (ψ) and delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. mpie.de By building a model that represents the thin film structure, one can determine various properties, including layer thickness, surface roughness, and optical constants (refractive index n and extinction coefficient k). horiba.com

In the context of rhenium oxides, SE has been employed to characterize thin films synthesized by methods such as reactive magnetron sputtering. dtic.mil For instance, in situ SE can monitor the growth of mixed-valent rhenium oxide thin films by tracking the extinction coefficient (k) at different wavelengths as a function of the oxygen flow rate during deposition. dtic.mil This allows for the identification of deposition conditions that yield specific optical properties, such as minimizing k in the visible region to achieve transparency. dtic.mil

Research has shown that the optical properties and thickness of rhenium oxide films are highly dependent on deposition parameters and post-deposition treatments. For example, the refractive index and optical absorption edge of ytterbium oxide thin films, a related metal oxide, have been shown to be sensitive to film thickness. researchgate.net Similarly, for rhenium oxide films, ex situ SE analysis can be used to measure the thickness and determine the optical constants of the deposited layers. dtic.mil These measurements have revealed that changes in the film's environment, such as exposure to air, can lead to significant changes in thickness and density, indicative of reactions with atmospheric moisture to form compounds like perrhenic acid (HReO₄). dtic.mil

A study on mixed-valent rhenium oxide films deposited by reactive DC magnetron sputtering utilized a J.A. Woollam M2000VI spectroscopic ellipsometer at a 70° angle of incidence. The raw polarization data were fitted to a Kramer-Kronig consistent model to obtain the refractive index and extinction coefficient. dtic.mil The thickness values obtained from SE were corroborated using a stylus profilometer. dtic.mil The results demonstrated a correlation between the oxygen fraction during deposition and the resulting optical properties and stability of the films. dtic.mil For example, films deposited at an oxygen fraction (fO₂) of 0.6 were found to be more stable in air compared to those deposited at fO₂ = 0.5, which showed a significant increase in thickness and a decrease in density after 30 days of air exposure. dtic.mil

Interactive Data Table: Optical Properties and Thickness of Rhenium Oxide Films

| Deposition Parameter (fO₂) | Initial Thickness (nm) | Thickness after 30 days Air Exposure (nm) | Initial Density (g/cm³) | Density after 30 days Air Exposure (g/cm³) |

| 0.5 | 80 (±10) | 150 (±20) | 5.0 | 3.8 |

| 0.6 | 90 (±7) | 93 (±7) | 5.2 | 5.2 |

This table presents data on how the oxygen fraction (fO₂) during reactive magnetron sputtering affects the thickness and density of rhenium oxide thin films, both initially and after prolonged air exposure, as determined by spectroscopic ellipsometry. dtic.mil

Atomic Absorption Spectroscopy (AAS) for Quantitative Rhenium Loading

Atomic Absorption Spectroscopy (AAS) is a widely used analytical technique for the quantitative determination of specific elements in a sample. In the context of materials science and catalysis, Flame Atomic Absorption Spectroscopy (FAAS) is frequently employed to determine the concentration of metals, such as rhenium, in various matrices. nih.govbalikesir.edu.tr

For supported rhenium oxide catalysts, which are crucial in many industrial processes, AAS is a standard method to ascertain the actual loading of rhenium on the support material. lehigh.edu This is a critical quality control parameter, as the catalytic activity and selectivity are often directly related to the amount of the active metal present.

The procedure for determining rhenium loading in a supported catalyst, such as Re₂O₇/Al₂O₃, typically involves the complete dissolution of a known weight of the catalyst sample. balikesir.edu.trlehigh.edu This can be achieved using a mixture of strong acids, for instance, concentrated sulfuric acid and aqua regia. balikesir.edu.trlehigh.edu After dissolution, the sample is diluted to a known volume.

The AAS instrument is calibrated using a series of standard solutions containing known concentrations of rhenium. Potassium perrhenate (KReO₄) is often used as a standard for this purpose. lehigh.edu A rhenium-specific hollow cathode lamp is used as the light source. lehigh.edu The absorbance of the sample solution is then measured, and by comparing it to the calibration curve, the concentration of rhenium in the solution can be determined. From this, the weight percentage of rhenium in the original catalyst sample is calculated.

Various studies have reported the use of AAS to verify the rhenium content in catalysts. For example, in the preparation of Re₂O₇/Al₂O₃ catalysts, AAS was used to confirm that the actual rhenium oxide loadings were consistent with the intended nominal loadings. lehigh.edu The technique has also been used in conjunction with other analytical methods like X-ray fluorescence (XRF) spectrometry to provide a comprehensive characterization of the elemental composition of catalysts. researchgate.netrsc.org In some cases, to overcome interferences from the support material (matrix effects), a releasing agent or spectroscopic buffer, such as a lanthanum solution, may be added to both the sample and standard solutions. balikesir.edu.tr

Interactive Data Table: Comparison of Analytical Techniques for Rhenium Determination in a Bimetallic Catalyst

| Analytical Technique | Rhenium Content (% m/m) |

| UV/VIS Spectrophotometry | Value not explicitly stated, but used for comparison |

| X-ray Fluorescence (XRF) | Showed slight deviation from UV/VIS |

This table illustrates that different analytical techniques can be used to determine rhenium content, with results from XRF showing a slight deviation from spectrophotometric methods, potentially due to inter-element interferences. rsc.org

Catalytic Reactivity and Mechanistic Pathways of Rhenium Vii Oxide

Rhenium(VII) Oxide as a Versatile Acid Catalyst (Brønsted and Lewis Acidity)

This compound (Re₂O₇) exhibits remarkable versatility as a catalyst, demonstrating characteristics of both Brønsted and Lewis acids. unl.edu This dual acidity allows it to catalyze a wide range of organic transformations under mild conditions, often with high selectivity and efficiency. unl.eduunl.edu Its ability to act as a Lewis acid is evident in its capacity to catalyze the ionization of hydroxyl and silyl (B83357) ethers. unl.edu At the same time, it displays Brønsted acid-like reactivity without interfering with proton-sensitive groups, a valuable trait in complex organic syntheses. unl.edu

The unique reactivity of Re₂O₇ stems from its ability to activate substrates through different pathways. For instance, it is known to activate alcohols by forming a reversible Re(VII) ester. beilstein-journals.org This activation facilitates subsequent reactions such as etherification and acetalization. beilstein-journals.orgscispace.com In the presence of trifluoroacetic anhydride (B1165640) and a carboxylic acid, Re₂O₇ acts as a highly selective Lewis acid catalyst for the heteroacylative ring-opening dimerization of tetrahydrofuran (B95107) (THF). acs.orgacs.org

Studies have shown that Re₂O₇ can be a more active and selective catalyst than traditional acids like sulfuric acid in certain reactions, such as the dehydration of alcohols to olefins. uu.nl It can be employed in low catalyst loadings, and the reactions often proceed rapidly with high yields and minimal byproduct formation. unl.edubeilstein-journals.org This efficiency, coupled with its tolerance to water compared to other Re(VII) species, makes it an attractive catalyst for various synthetic applications. unl.edu

Interactive Data Table: Comparison of Re₂O₇ and PTSA in Etherification

| Catalyst | Substrate | Nucleophile | Reaction Time | Yield |

| Re₂O₇ | Dioxolanol | Unhindered alcohol | Faster | Comparable |

| PTSA | Dioxolanol | Unhindered alcohol | Slower | Comparable |

| Re₂O₇ | Dioxolanol | Neopentyl alcohol | Faster | Higher |

| PTSA | Dioxolanol | Neopentyl alcohol | Slower | Lower |

| Data sourced from a comparative study on etherification reactions. beilstein-journals.orgscispace.com |

Olefin Metathesis Catalysis

Supported this compound Systems (e.g., Re₂O₇/Al₂O₃)

This compound, particularly when supported on high-surface-area materials like alumina (B75360) (Al₂O₃), forms a highly active and selective catalyst system for olefin metathesis. mdpi.com These supported catalysts, most notably Re₂O₇/Al₂O₃, are crucial in various industrial processes due to their high catalytic activity and selectivity at low temperatures (20–100°C). mdpi.com Other supports such as silica (B1680970) (SiO₂), silica-alumina (SiO₂-Al₂O₃), and alumina-boria (Al₂O₃-B₂O₃) have also been utilized. mdpi.com

The preparation of these heterogeneous catalysts often involves impregnating the support with precursors like ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄), aluminum perrhenate (Al(ReO₄)₃), or perrhenic acid (HReO₄). mdpi.com Upon calcination, these precursors are converted to the active rhenium oxide species on the support surface. The interaction between the rhenium oxide and the support is critical for the catalyst's performance. On alumina, the rhenium oxide is believed to form isolated ReO₄ species. rsc.orgrsc.org

The nature of the support significantly influences the acidic properties of the catalyst, which in turn affects its metathesis activity. rsc.orgrsc.org For instance, weak Lewis acidity has been linked to high metathesis activity, while strong Brønsted acidity can be beneficial for isomerization reactions that may occur concurrently. rsc.orgrsc.org The Re₂O₇/Al₂O₃ system has demonstrated versatility in catalyzing the metathesis of a variety of alkenes, including those with functional groups. mdpi.com

Mechanistic Postulations in Olefin Metathesis (e.g., Pseudo-Wittig Pathways, Oxometallacyclobutane Intermediates)

The mechanism of olefin metathesis catalyzed by supported this compound has been a subject of extensive research. The currently accepted mechanism, proposed by Chauvin, involves the formation of a metal-carbene (or alkylidene) species as the active catalyst. This species then reacts with an olefin to form a four-membered metallacyclobutane intermediate. The subsequent cleavage of this intermediate can either regenerate the starting materials or produce a new olefin and a new metal-carbene, thus propagating the catalytic cycle.

While the Chauvin mechanism is widely accepted for many metathesis catalysts, alternative pathways have also been considered for Re₂O₇-based systems. Early proposals included pairwise mechanisms involving the simultaneous coordination of two olefins to the metal center. However, these have been largely superseded by the single-olefin, chain-reaction mechanism.

The precise nature of the active species on the Re₂O₇/Al₂O₃ surface and the elementary steps of the catalytic cycle continue to be areas of investigation. It is generally believed that the reaction is initiated by the formation of a rhenium-carbene species from the interaction of the supported rhenium oxide with the olefin feed.

Industrial Relevance and Large-Scale Applications (e.g., FEAST, META-4®)

The catalytic properties of supported this compound have been leveraged in significant large-scale industrial processes for olefin metathesis. mdpi.com Two prominent examples are the FEAST (Further Exploitation of Advanced Shell Technology) process and the META-4® process. mdpi.com

The FEAST process , developed by Shell, utilizes a Re₂O₇/Al₂O₃ catalyst for the production of linear alpha-olefins and ethylene (B1197577) from internal olefins. This technology provides a route to valuable chemical feedstocks from less expensive starting materials.

The META-4® process , developed by the French company IFP (now Axens), also employs a rhenium-based catalyst. This process is used for the production of propylene (B89431) from ethylene and butene (or butenes). Given the high demand for propylene in the production of polypropylene (B1209903) and other chemicals, the META-4® process represents a significant application of olefin metathesis.

These industrial applications underscore the importance of this compound-based catalysts in the petrochemical industry, enabling the efficient conversion of hydrocarbon streams into high-value products. mdpi.com

Oxidation and Oxygen Transfer Reactions

Olefin Epoxidation and Its Mechanistic Aspects

While primarily known for its role in metathesis, this compound and its derivatives also serve as effective catalysts for oxidation reactions, including the epoxidation of olefins. Methyltrioxorhenium (MTO), a well-known organorhenium compound derived from Re₂O₇, is a particularly active catalyst for this transformation, often in the presence of a co-oxidant like hydrogen peroxide. wikipedia.org

The catalytic cycle for MTO-catalyzed epoxidation is proposed to involve the formation of a peroxo-rhenium complex upon reaction with hydrogen peroxide. This complex is a potent oxygen transfer agent. The olefin then coordinates to the rhenium center and undergoes an oxygen atom transfer from the peroxo ligand to form the epoxide. The rhenium catalyst is regenerated and can enter another catalytic cycle.

The mechanism is thought to proceed via a concerted pathway, where the oxygen atom is transferred to the double bond in a single step. This generally leads to stereospecific epoxidation, where the stereochemistry of the starting olefin is retained in the epoxide product. The efficiency of the MTO-catalyzed epoxidation can be influenced by various factors, including the solvent, the presence of Lewis base additives, and the nature of the olefin substrate.

Supported rhenium oxide catalysts have also been investigated for selective oxidation reactions. For example, rhenium oxides supported on iron or vanadium oxides have shown activity and selectivity in the catalytic oxidation of methanol (B129727) to methylal. acs.org In these systems, the redox capability of the rhenium oxides (Re⁶⁺⁻⁷⁺ ⇄ Re⁴⁺) is believed to be crucial for the catalytic performance. acs.org

Sulfide Oxidation and Oxidative Esterification Processes

This compound and its derivatives are effective catalysts in oxidation reactions involving sulfur compounds and aldehydes. Organic-inorganic compounds containing the perrhenate anion (ReO₄⁻), derived from Re₂O₇, act as promoters for the oxidation of sulfides and the oxidative esterification of benzaldehydes with alcohols. ottokemi.com While specific studies often utilize methyltrioxorhenium (MTO) with hydrogen peroxide for the selective oxidation of sulfides to either sulfoxides or sulfones, the foundational catalytic activity is rooted in high-valent rhenium species. rsc.org The MTO/H₂O₂ system allows for controlled oxidation; using an equimolar amount of H₂O₂ yields sulfoxides, whereas a twofold excess produces sulfones. rsc.org Rhenium(V) oxo complexes have also been employed for the clean oxidation of sulfides to sulfoxides using urea-hydrogen peroxide as the oxidant. dtu.dk The catalytic utility extends to the formation of C-S bonds, where Re₂O₇ has been shown to tolerate thiols under mild conditions, which is notable given the +7 oxidation state of the catalyst and the ease with which thiols can be oxidized. royalsocietypublishing.org

In the realm of oxidative esterification, perrhenates have been identified as promoters for the reaction between benzaldehydes and alcohols. ottokemi.com

Oxidative Polycyclization and Peroxyacetalization Reactions

This compound is a potent catalyst for tandem oxidative polycyclization reactions, providing a highly stereoselective method to convert polyenes containing a bis-homoallylic alcohol into poly-tetrahydrofuran (poly-THF) products in a single step. wikipedia.orgresearchgate.net This methodology is particularly valuable for synthesizing complex polyoxygenated carbon skeletons, such as those found in Annonaceous acetogenins. wikipedia.orgresearchgate.net The reaction mechanism for these rhenium-mediated oxidative polycyclizations is considered to be related to processes catalyzed by other metal-oxo species like RuO₄. wikipedia.orgresearchgate.net

Re₂O₇ is also a remarkably efficient and mild catalyst for the peroxyacetalization of ketones and aldehydes using hydrogen peroxide (H₂O₂) to generate 1,1-dihydroperoxides. wikipedia.org Furthermore, it catalyzes the condensation of these 1,1-dihydroperoxides with carbonyl compounds to form 1,2,4,5-tetraoxanes. wikipedia.org Rhenium(VII) oxides also catalyze the acetalization, monoperoxyacetalization, and monothioacetalization of hemiacetals under mild conditions and with low catalyst loadings. wikipedia.orgfishersci.nosmolecule.com

Interactive Data Table: this compound Catalyzed Reactions

| Reaction Type | Substrate | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Sulfide Oxidation | Generic Sulfides | Perrhenate-containing compounds | Sulfones | Perrhenate anions promote the oxidation of sulfides. | ottokemi.com |

| Oxidative Polycyclization | Polyenes with bis-homoallylic alcohol | Re(VII) oxides | Poly-THF products | A highly stereoselective, single-step synthesis of complex poly-THF structures. | wikipedia.orgresearchgate.net |

| Peroxyacetalization | Ketones, Aldehydes | Re₂O₇ / H₂O₂ | 1,1-Dihydroperoxides | An efficient and mild method for generating dihydroperoxides. | wikipedia.org |

| Hemiacetal Acetalization | Hemiacetals | Re(VII) oxides | Acetals, Monoperoxyacetals | Reactions proceed under mild conditions with low catalyst loading. | fishersci.no |

Reduction Reactions Catalyzed by this compound

This compound is a versatile catalyst for various reduction reactions, including the transformation of carbonyls, amides, and carboxylic acids, as well as the deoxygenation of diols. ottokemi.comwikipedia.org

This compound is utilized in organic synthesis as a catalyst for the reduction of carbonyl compounds to alcohols and the conversion of amides into amines. ottokemi.comwikipedia.orgottokemi.com While the reduction of carbonyls can be achieved with various rhenium complexes, including those using hydrosilanes as the reductant, the direct use of Re₂O₇ is noted. mdpi.com For amide reduction, catalytic hydrogenation using Re₂O₇ is effective but often requires demanding conditions, such as high pressures (above 197 atm) and temperatures (exceeding 200 °C) to proceed efficiently. wikipedia.org Supported rhenium catalysts, such as Re/TiO₂, have been shown to promote the hydrogenation of amides to their corresponding amines. rsc.org

This compound and related perrhenate salts catalyze the deoxydehydration (DODH) of vicinal diols to produce alkenes. mdpi.com This reaction is of significant interest for converting biomass-derived polyols into valuable chemicals. dtu.dk The general mechanism for DODH catalyzed by oxorhenium complexes involves three main steps: the reduction of the Re(VII) center to Re(V), condensation of the Re(V) species with the diol to form a rhenium diolate, and the subsequent oxidative extrusion of the alkene, which regenerates the active catalyst. dtu.dkrsc.org Various reductants can be used in this process, including phosphines, secondary alcohols, and sulfites. rsc.orgroyalsocietypublishing.org Pyridinium perrhenate salts have been found to be particularly effective, catalyzing the reaction at lower temperatures compared to other perrhenate salts. rsc.org

Rhenium oxides are exceptionally effective catalysts for the hydrogenation of carboxylic acids to their corresponding alcohols. researchgate.net Rhenium "blacks," prepared by the in situ or ex situ reduction of the heptoxide, are among the most efficient catalysts reported for this transformation, operating at temperatures of 150-250°C and pressures around 200 atm to give excellent yields of alcohols. researchgate.net Supported catalysts, such as TiO₂-supported rhenium (Re/TiO₂), also promote the selective hydrogenation of carboxylic acids and their esters to alcohols without reducing aromatic rings that may be present in the substrate. rsc.org Bimetallic systems, like palladium and rhenium on a graphite (B72142) support, have also been developed for the chemoselective hydrogenation of carboxylic acids. lookchem.com

Deoxydehydration of Diols to Alkenes

Carbon-Heteroatom Bond Formation and Molecular Rearrangements

This compound serves as a catalyst for reactions that form carbon-heteroatom bonds and facilitate molecular rearrangements. It has been used as a reagent for the dehydrations and rearrangements of allylic alcohols. fishersci.nosigmaaldrich.com The isomerization of allylic alcohols is proposed to occur via the exchange of the Re(VII) catalyst with the alcohol's hydroxyl group, followed by a ottokemi.comottokemi.com-sigmatropic rearrangement. unl.edu

In carbon-heteroatom bond formation, Re₂O₇'s Lewis acidic character is exploited. nih.gov It catalyzes a multicomponent reaction involving tetrahydrofuran (THF), trifluoroacetic anhydride (TFAA), and a carboxylic acid to produce a nonsymmetrical diester. sigmaaldrich.comnih.govethz.ch The proposed mechanism involves a sequence of nucleophilic attacks, starting with a rhenium oxo ligand attacking a coordinated THF molecule, demonstrating a unique pathway for C-O bond formation. nih.govethz.ch Rhenium(VII) has also been shown to catalyze the direct dehydrative coupling between allylic alcohols and electron-deficient amines, achieving C-N bond formation under mild conditions. researchgate.net While direct C-N bond formation via substitution of hemiacetals has proven difficult, successful reactions with electron-poor nitrogen nucleophiles have been reported in other contexts, such as reductive amination. royalsocietypublishing.org

Substitution Reactions of Hemiacetals with Various Nucleophiles

This compound is an effective catalyst for the substitution of hemiacetals with a range of O-, S-, and C-nucleophiles. beilstein-journals.orgnih.govunl.edu These reactions are notable for proceeding under mild conditions with low catalyst loadings, offering a valuable alternative to traditional strong Brønsted or Lewis acid catalysts. beilstein-journals.orgresearchgate.net The process is applicable to hemiacetals, their corresponding O-silyl ethers, and in some cases, acetal (B89532) dimers. beilstein-journals.orgnih.gov

The proposed mechanism involves the formation of a perrhenate ester intermediate. beilstein-journals.org Re₂O₇ is thought to react with the hemiacetal's hydroxyl group to form this active intermediate. The perrhenate group is an excellent leaving group, facilitating nucleophilic attack at the anomeric carbon. This pathway is consistent with the observation that Re₂O₇ can reversibly dimerize hemiacetals to oxybisacetals, which may also serve as precursors to the reactive perrhenate intermediates. beilstein-journals.orgunl.edu

The scope of nucleophiles includes alcohols, thiols, and allyltrimethylsilane (B147118). unl.edu For instance, Re₂O₇ catalyzes the etherification of hemiacetals with alcohols to form acetals. unl.eduresearchgate.net In comparisons with p-toluenesulfonic acid (PTSA), Re₂O₇ often provides comparable or superior yields in shorter reaction times, especially with sterically hindered alcohols. beilstein-journals.org The catalyst also promotes the formation of monothioacetals from hemiacetals and thiols with high efficiency, minimizing the formation of dithioacetal byproducts that can occur with Brønsted acid catalysis. beilstein-journals.orgunl.edu Furthermore, the allylation of hemiacetals using allyltrimethylsilane proceeds rapidly and in high yield. unl.edu However, reactions involving nitrogen nucleophiles have been reported as unsuccessful. beilstein-journals.orgnih.gov

Peroxyhemiacetals (1,2-dioxolan-3-ols) also undergo Re(VII)-promoted etherification but are not susceptible to allylation. beilstein-journals.orgnih.gov Additionally, 1-alkoxyhydroperoxides (hydroperoxyacetals) undergo a selective exchange of the alkoxy group in the presence of Re₂O₇. beilstein-journals.orgunl.edu

Catalytic Isomerization and Transposition of Allylic Alcohols

This compound and its derivatives, like triphenylsilyl perrhenate (Ph₃SiOReO₃), are highly effective catalysts for the 1,3-transposition of allylic alcohols. organic-chemistry.orgnih.gov This isomerization is a powerful tool in organic synthesis, and rhenium catalysts are superior to many other transition metal catalysts due to their high reactivity and chemoselectivity at low temperatures. nih.govacademie-sciences.fr The reaction typically involves a beilstein-journals.orgnih.gov-hydroxyl shift and can be driven to completion by factors such as the formation of a more stable conjugated system. researchgate.netcapes.gov.br

A key feature of this catalysis is the dual role Re₂O₇ can play. organic-chemistry.orgnih.gov In the presence of adventitious water or an alcohol, Re₂O₇ can form perrhenic acid, which acts as a Brønsted acid. nih.gov This allows the catalyst to not only facilitate the hydroxyl group transposition but also to catalyze acetal formation if a suitable trapping agent like benzaldehyde (B42025) dimethyl acetal is present. organic-chemistry.orgnih.gov This dual functionality enables a high degree of regio- and stereocontrol, as the rearranged alcohol can be trapped as a thermodynamically favored acetal, such as a 1,3-syn diastereomer. organic-chemistry.orgrsc.org

The mechanism for the transposition is believed to proceed through the formation of a perrhenate ester, which then undergoes a rearrangement, possibly via a cyclic transition state. unl.edupitt.edu The reaction is often reversible, but the equilibrium can be shifted. nih.gov For instance, in the presence of an acetal, the initial transposition and acetalization can be rapid but non-stereoselective, followed by a slower equilibration to the thermodynamically preferred stereoisomer, with Re₂O₇ showing the highest rate of equilibration compared to other rhenium catalysts like methyltrioxorhenium (MTO). nih.gov This methodology has been successfully applied to the synthesis of complex molecules, demonstrating its compatibility with various functional groups. organic-chemistry.orgrsc.org

Dehydration of Primary Amides and Aldoximes to Nitriles

Rhenium(VII) oxo complexes, which can be generated from Re₂O₇, are exceptionally active catalysts for the dehydration of primary amides and aldoximes to form the corresponding nitriles. nih.govacs.org This method is considered an economical and environmentally favorable process that operates under essentially neutral conditions. researchgate.netacs.org The active catalyst is often considered to be perrhenic acid (HReO₄), formed from the reaction of Re₂O₇ with trace amounts of water, or trimethylsilylperrhenate. researchgate.netwikipedia.org

The reaction is typically carried out at azeotropic reflux in a solvent like toluene (B28343) or mesitylene, which facilitates the removal of water and drives the reaction to completion. researchgate.netscirp.org Catalyst loadings as low as 1 mol% are generally sufficient to achieve high yields of the nitrile product from a wide range of substrates, including aromatic, heteroaromatic, and aliphatic primary amides and aldoximes. researchgate.netscirp.org The mild conditions and high efficiency make this a practical method for both small- and large-scale synthesis of nitriles. researchgate.net

The mechanism of dehydration is thought to involve the activation of the amide or oxime oxygen by the rhenium catalyst, which facilitates the elimination of water. For amides, this leads directly to the nitrile. For aldoximes, the dehydration also results in the formation of the C≡N triple bond. nih.govebi.ac.uk

Chemoselective C-Benzylation of Unprotected Anilines

An unprecedented application of Re₂O₇ is its ability to catalyze the direct, dehydrative C-benzylation of unprotected anilines with benzyl (B1604629) alcohols. nih.govdntb.gov.ua This reaction is remarkable for its high chemoselectivity, favoring C-C bond formation (Friedel-Crafts type reaction) over the more commonly observed N-alkylation. nih.govacs.org Using about 5 mol% of Re₂O₇ at an elevated temperature of 80 °C, a variety of C-benzylated anilines can be synthesized in high to excellent yields. nih.govresearchgate.net